molecular formula C29H22N2O2S B2706886 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392248-35-0

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2706886
CAS No.: 392248-35-0
M. Wt: 462.57
InChI Key: ZKTGTXVNUQIHTH-UHFFFAOYSA-N
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Description

“4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the class of organic compounds known as N-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzamide derivatives has been performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The reaction for the synthesis of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-Benzyl-4-bromobenzamide has a molecular weight of 290.155 Da . It is chemically stable and not highly flammable .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : A study detailed the synthesis of thiazole derivatives, including structures similar to 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The compounds exhibited more pronounced activity against Gram-positive bacterial strains, with some derivatives showing higher inhibitory effects than reference drugs (D. Bikobo et al., 2017).

Anticancer Evaluation

  • Anticancer Activity : Research on substituted benzamide derivatives revealed moderate to excellent anticancer activities against multiple cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (B. Ravinaik et al., 2021).

Fluorescent Sensors

  • Fluorescent Sensors for Metal Ions : Benzothiazole and benzimidazole conjugates have been synthesized and evaluated as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds demonstrated large Stokes shifts and high sensitivity and selectivity, making them suitable for detecting these ions (G. Suman et al., 2019).

Quantum Chemistry and Crystal Structure Analysis

  • Crystal Structure Analysis : Studies on the crystal structures of thiadiazole derivatives revealed insights into their molecular geometry, stabilization via various weak interactions, and the potential impact of these structures on biological activity. This research provides a foundation for understanding the physicochemical properties of benzamide derivatives (P. Panini et al., 2013).

Antifungal Agents

  • Potential Antifungal Agents : The synthesis and evaluation of new thiazole derivatives, including benzamides, revealed potential antifungal properties. These studies contribute to the development of novel antifungal agents, highlighting the diverse biological activities of thiazole-based compounds (B. Narayana et al., 2004).

Mechanism of Action

While the exact mechanism of action for “4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is not specified in the available data, similar compounds have shown promising antimicrobial and anticancer activities .

Safety and Hazards

While specific safety and hazard data for “4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is not available, similar compounds like N-Benzyl-4-bromobenzamide are harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions for “4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could include further exploration of their antimicrobial and anticancer activities. In addition, more research could be done to understand their mechanism of action and to optimize their synthesis process .

Properties

IUPAC Name

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2S/c32-28(24-13-11-22(12-14-24)19-21-7-3-1-4-8-21)31-29-30-27(20-34-29)23-15-17-26(18-16-23)33-25-9-5-2-6-10-25/h1-18,20H,19H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTGTXVNUQIHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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